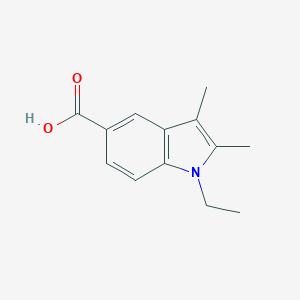

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Übersicht

Beschreibung

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Wirkmechanismus

Target of Action

Indole derivatives, such as 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the molecular and cellular levels .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Vorbereitungsmethoden

The synthesis of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives are studied for their role in biological systems, including their interactions with enzymes and receptors.

Medicine: This compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

1-Methyl-1H-indole-3-carboxylic acid: Another indole derivative with potential biological activities

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of indole derivatives known for their interactions with various biological targets, leading to significant pharmacological effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antiviral Activity : Indole derivatives have been studied for their potential antiviral properties, including inhibition of viral replication and interaction with viral proteins.

- Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation by targeting anti-apoptotic proteins such as Mcl-1.

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Antimicrobial Activity : The compound exhibits activity against various microbial strains, suggesting its utility in treating infections.

This compound interacts with multiple molecular targets, which can be categorized as follows:

- Receptor Binding : The compound binds to specific receptors with high affinity, influencing cellular signaling pathways.

- Biochemical Pathways : It is involved in various biochemical pathways that regulate cell survival and apoptosis. Notably, it has been shown to inhibit Mcl-1, a protein that prevents apoptosis in cancer cells .

Summary of Biological Activities

Case Studies and Experimental Data

Several studies have investigated the biological activity of indole derivatives similar to this compound. Key findings include:

- Inhibition of Mcl-1 : A study demonstrated that indole carboxylic acids exhibit nanomolar binding affinity to Mcl-1, significantly enhancing apoptosis in cancer cells resistant to conventional therapies .

- Antiviral Efficacy : Research indicated that certain indole derivatives reduced the infectivity of influenza viruses by over 90%, showcasing their potential as antiviral agents .

- Antimicrobial Activity : Various indole derivatives have been tested against bacterial strains, showing significant inhibition zones in agar diffusion assays.

Antiviral Activity

A recent study assessed the antiviral properties of several indole derivatives. The results indicated that this compound could suppress hemagglutination activity of influenza viruses by at least 25% at optimal concentrations .

Anticancer Activity

The compound's ability to inhibit Mcl-1 was highlighted in a fragment-based screening approach. Compounds derived from this class showed enhanced binding affinities and selectivity for Mcl-1 over other Bcl family proteins, indicating a promising pathway for cancer treatment .

Eigenschaften

IUPAC Name |

1-ethyl-2,3-dimethylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-14-9(3)8(2)11-7-10(13(15)16)5-6-12(11)14/h5-7H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWZIRYKBWGONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236676 | |

| Record name | 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438218-59-8 | |

| Record name | 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438218-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.